molecular formula C19H20N6O2 B11027998 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11027998
M. Wt: 364.4 g/mol
InChI Key: NOFDBIGSYKTKQP-UHFFFAOYSA-N
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Description

“3-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-4-ONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrido[2,1-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step may involve nucleophilic substitution reactions where a piperazine derivative reacts with a suitable electrophile.

    Attachment of the pyridyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyridyl moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: Palladium catalysts, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound may be used in assays to study its biological activity, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Due to its complex structure, the compound may be investigated for its potential as a therapeutic agent.

Industry

    Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “3-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-4-ONE” would depend on its specific biological target. Potential mechanisms include:

    Interaction with enzymes: The compound may inhibit or activate specific enzymes.

    Binding to receptors: It may bind to cellular receptors, modulating their activity.

    Interference with DNA/RNA: The compound may interact with genetic material, affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

    3-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-4-ONE: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of “3-{3-OXO-3-[4-(2-PYRIDYL)PIPERAZINO]PROPYL}-4H-PYRIDO[2,1-C][1,2,4]TRIAZIN-4-ONE” lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C19H20N6O2/c26-18(24-13-11-23(12-14-24)16-5-1-3-9-20-16)8-7-15-19(27)25-10-4-2-6-17(25)22-21-15/h1-6,9-10H,7-8,11-14H2

InChI Key

NOFDBIGSYKTKQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

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